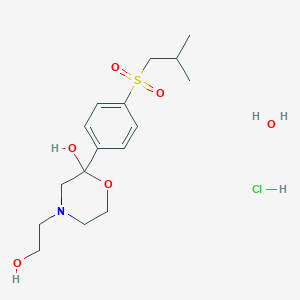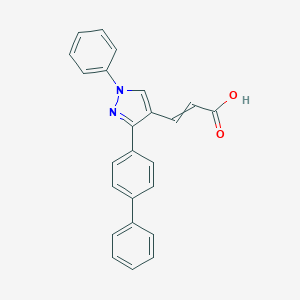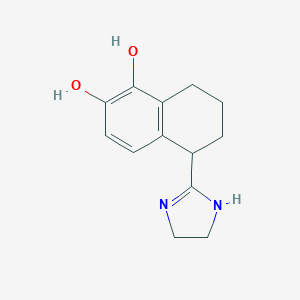
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose, also known as MNNG, is a chemical compound that has been widely used in scientific research. It is a potent mutagen and carcinogen, which means that it can cause mutations and cancer in cells. Despite its toxicity, MNNG has been used extensively in the study of DNA damage and repair, as well as in cancer research. In
作用機序
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is a potent alkylating agent, which means that it can add alkyl groups to DNA. This can cause mutations in the DNA sequence, which can lead to cancer. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose primarily targets guanine residues in DNA, which can lead to the formation of O6-methylguanine. This lesion can be repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), but if the damage is too severe, it can lead to cell death or cancer.
Biochemical and Physiological Effects:
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause a wide range of biochemical and physiological effects. It can cause DNA damage, which can lead to mutations and cancer. It can also cause oxidative stress, which can lead to cell death and inflammation. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to affect a wide range of cellular processes, including DNA replication, transcription, and translation.
実験室実験の利点と制限
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has several advantages for lab experiments. It is a potent mutagen, which means that it can cause mutations in DNA. This property has been used to study the mechanisms of DNA damage and repair, as well as to identify genes involved in these processes. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is also relatively easy to synthesize, which makes it readily available for research. However, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose is highly toxic, which means that it must be handled with care in the lab. It can also be difficult to work with, as it can cause mutations in DNA that may not be relevant to the research question.
将来の方向性
There are several future directions for 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose research. One area of interest is the development of new drugs that can target DNA damage and repair pathways. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been used to study these pathways in the past, and new drugs could be developed based on this research. Another area of interest is the use of 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose in cancer research. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause mutations in DNA that can lead to cancer, and further research could help to identify new targets for cancer therapy. Finally, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose could be used to study the effects of DNA damage on aging and age-related diseases. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been shown to cause oxidative stress, which is thought to play a role in aging and age-related diseases. Further research could help to identify new targets for the treatment of these diseases.
合成法
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose can be synthesized from glucose using a series of chemical reactions. The first step involves the conversion of glucose to 2,3,4,6-tetra-O-acetylglucopyranosyl nitrite, which is then reacted with methyl iodide to form 2,3,4,6-tetra-O-acetyl-1-O-methylglucopyranosyl nitrite. This compound is then treated with hydroxylamine to form the final product, 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose.
科学的研究の応用
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has been used extensively in scientific research to study DNA damage and repair. It is a potent mutagen, which means that it can cause mutations in DNA. This property has been used to study the mechanisms of DNA damage and repair, as well as to identify genes involved in these processes. 3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose has also been used in cancer research to study the effects of DNA damage on the development and progression of cancer.
特性
CAS番号 |
100821-69-0 |
|---|---|
製品名 |
3-O-Methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose |
分子式 |
C5H2Cl2O2 |
分子量 |
279.25 g/mol |
IUPAC名 |
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]urea |
InChI |
InChI=1S/C9H17N3O7/c1-12(11-18)9(17)10-5(3-13)8(19-2)7(16)6(15)4-14/h3,5-8,14-16H,4H2,1-2H3,(H,10,17)/t5-,6+,7+,8+/m0/s1 |
InChIキー |
QVXLRSXRLWPYDB-LXGUWJNJSA-N |
異性体SMILES |
CN(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC)N=O |
SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O |
正規SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)OC)N=O |
同義語 |
3-O-methyl-2-(((methylnitrosoamino)carbonyl)amino)glucopyranose MMNACAG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



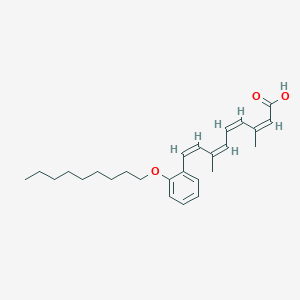

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
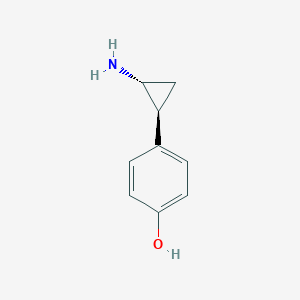
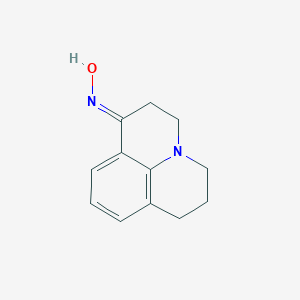
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
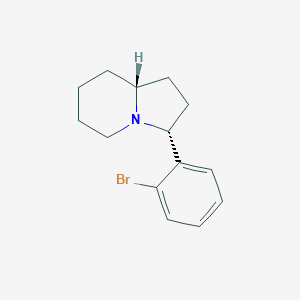

benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
